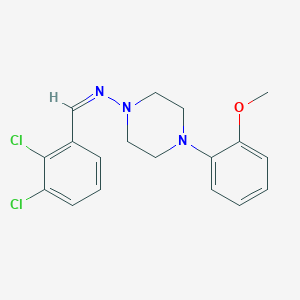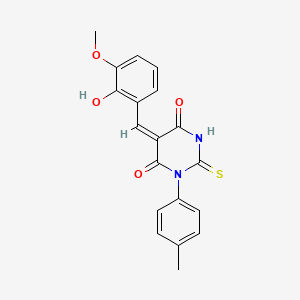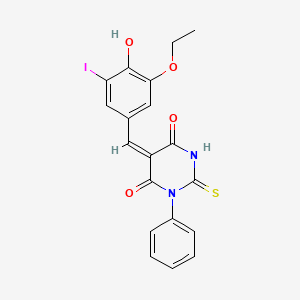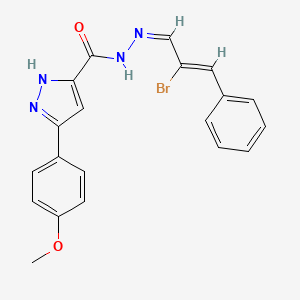![molecular formula C19H18BrN3O2 B5916436 N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide](/img/structure/B5916436.png)
N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide, commonly known as BB-Cl-Amidine, is a small molecule inhibitor used in scientific research. This compound is known for its ability to inhibit protein arginine deiminase 4 (PAD4), an enzyme that plays a role in the regulation of gene expression and chromatin structure. BB-Cl-Amidine has been studied extensively for its potential therapeutic applications in cancer, autoimmune diseases, and neurodegenerative disorders.
作用機序
BB-Cl-Amidine works by inhibiting the activity of the N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide enzyme, which is responsible for the conversion of arginine residues in proteins to citrulline. This process, known as citrullination, plays a role in the regulation of gene expression and chromatin structure. By inhibiting N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide, BB-Cl-Amidine prevents the citrullination of proteins and disrupts the normal cellular processes that depend on this modification.
Biochemical and Physiological Effects:
BB-Cl-Amidine has been shown to have a variety of biochemical and physiological effects in cells and tissues. In cancer cells, BB-Cl-Amidine inhibits the growth and metastasis of cancer cells by inducing cell cycle arrest and apoptosis. In autoimmune diseases, BB-Cl-Amidine reduces inflammation and joint damage by inhibiting the production of inflammatory cytokines. In neurodegenerative disorders, BB-Cl-Amidine improves cognitive function and reduces neuronal damage by reducing inflammation and oxidative stress.
実験室実験の利点と制限
BB-Cl-Amidine has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified to high yields and purity. It has been extensively studied for its potential therapeutic applications in various diseases, making it a reliable compound for scientific research. However, BB-Cl-Amidine also has some limitations. It can be toxic to cells at high concentrations, and its effects on other cellular processes are not well understood.
将来の方向性
There are several future directions for the study of BB-Cl-Amidine. One area of research is the development of more potent and selective inhibitors of N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide. Another area of research is the exploration of the therapeutic potential of BB-Cl-Amidine in other diseases, such as cardiovascular disease and diabetes. Additionally, the effects of BB-Cl-Amidine on other cellular processes, such as autophagy and apoptosis, warrant further investigation.
合成法
BB-Cl-Amidine can be synthesized through a multi-step reaction starting with 2-bromobenzoic acid and ethylenediamine. The intermediate product is then reacted with cyclopropanecarboxylic acid to form the final compound. The synthesis of BB-Cl-Amidine has been optimized to produce high yields and purity, making it a reliable compound for scientific research.
科学的研究の応用
BB-Cl-Amidine has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, BB-Cl-Amidine has been shown to inhibit the growth and metastasis of cancer cells by targeting the N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide enzyme. In autoimmune diseases such as rheumatoid arthritis, BB-Cl-Amidine has been shown to reduce inflammation and joint damage. In neurodegenerative disorders such as Alzheimer's disease, BB-Cl-Amidine has been shown to improve cognitive function and reduce neuronal damage.
特性
IUPAC Name |
2-bromo-N-[(Z)-1-[3-(cyclopropanecarbonylamino)phenyl]ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-12(22-23-19(25)16-7-2-3-8-17(16)20)14-5-4-6-15(11-14)21-18(24)13-9-10-13/h2-8,11,13H,9-10H2,1H3,(H,21,24)(H,23,25)/b22-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUMFNJSVKAMFF-UUYOSTAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1Br)C2=CC(=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CC=C1Br)/C2=CC(=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(1Z)-1-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[2-(5-nitro-2-furyl)vinyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B5916373.png)

![4-(4-chlorophenyl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1-piperazinamine](/img/structure/B5916388.png)


![3-chloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5916418.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916431.png)
![N-{3-[N-(2-nitrobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5916433.png)
![4-(4-chlorobenzyl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B5916440.png)
![N-{4-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5916443.png)